molecular formula C10H14ClNO B15315344 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B15315344
M. Wt: 199.68 g/mol
InChI Key: SBQNRYLNHPLQIJ-UHFFFAOYSA-N
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Description

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene ring. This compound is of significant interest due to its unique structure, which combines both aromatic and aliphatic characteristics, making it useful in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves the substitution reaction on a naphthalene ring. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6,12H,1-4,11H2;1H

InChI Key

SBQNRYLNHPLQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)O.Cl

Origin of Product

United States

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